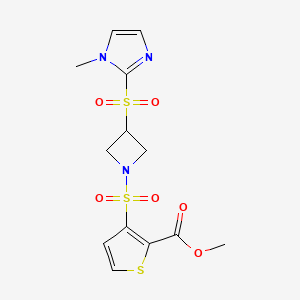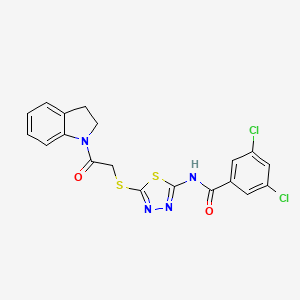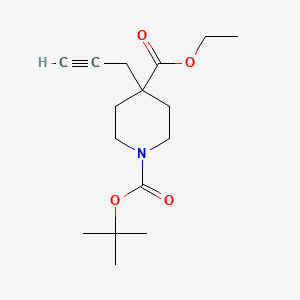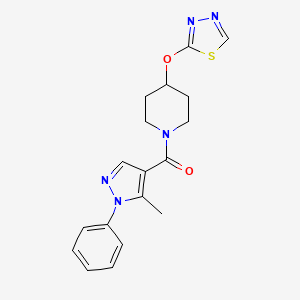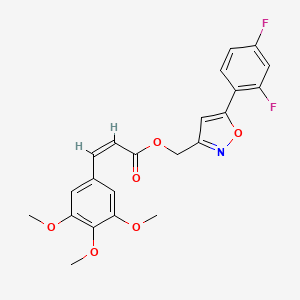
(Z)-(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate is a useful research compound. Its molecular formula is C22H19F2NO6 and its molecular weight is 431.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymerization and Industrial Applications
The compound "(Z)-(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate" belongs to the broader class of acrylates, which are known for their ability to undergo polymerization. Acrylates, including various forms like methyl acrylate and ethyl acrylate, are fundamental in the production of polymers used across industries. Notably, they are integral to manufacturing plastics, adhesives, paints, and coatings. The polymerization feature of acrylates is central to their widespread industrial application (Pérez‐Formoso et al., 2010).
Occupational Exposure and Sensitization
Acrylates are also recognized for their strong sensitizing capacity, leading to occupational hazards like contact dermatitis and asthma in industries where they are used. This sensitizing nature poses risks to workers in contact with acrylates, emphasizing the need for preventive measures and awareness of their potential health impacts (Lozewicz et al., 1985), (Kanerva et al., 1996), (Kanerva et al., 1995).
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound is a complex organic molecule, and its specific targets could be numerous depending on the context of its use .
Mode of Action
It’s known that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the complexity of the molecule, it’s likely that it interacts with multiple pathways, potentially influencing a wide range of biological processes .
Pharmacokinetics
Like many organic compounds, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its complex structure, it’s likely that it has multiple effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include temperature, pH, the presence of other molecules, and the specific characteristics of the biological system in which it is used .
Disclaimer: This information is based on the current knowledge and understanding of the compound. As research progresses, our understanding of the compound’s mechanism of action, pharmacokinetics, and other properties may change .
特性
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2NO6/c1-27-19-8-13(9-20(28-2)22(19)29-3)4-7-21(26)30-12-15-11-18(31-25-15)16-6-5-14(23)10-17(16)24/h4-11H,12H2,1-3H3/b7-4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHGSIBOCBLYFG-DAXSKMNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

acetate](/img/structure/B2364945.png)
![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2364948.png)

![10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2364951.png)
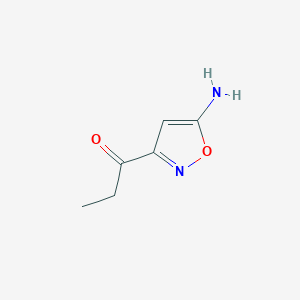
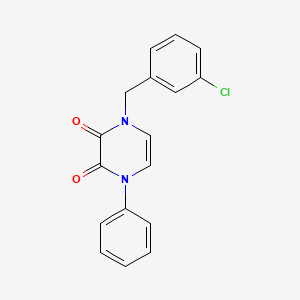
![1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2364954.png)
![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-methyl-N-phenylnaphthalene-2-carboxamide](/img/structure/B2364956.png)

